
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
Overview
Description
Diethyl(tosyloxy)methylphosphonate is a chemical compound with the molecular formula C12H19O6PS. It is known for its applications in organic synthesis, particularly as a reagent for the protection of hydroxy groups in organic molecules and as a precursor for the synthesis of phosphonate esters . This compound is characterized by its tosyl, hydroxy, and phosphonate functional groups, making it a valuable tool in the field of organic chemistry .
Preparation Methods
Diethyl(tosyloxy)methylphosphonate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl(hydroxymethyl)phosphonate with p-toluenesulfonic acid . The reaction conditions typically include the use of an inert atmosphere and temperatures ranging from 2°C to 8°C . Industrial production methods often involve the use of toluene and p-toluenesulfonyl chloride, followed by the addition of an alkali solution . The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the completion of the reaction .
Chemical Reactions Analysis
Diethyl(tosyloxy)methylphosphonate undergoes various types of chemical reactions, including substitution reactions. It is commonly used in reactions with nucleophiles, where the tosyl group acts as a leaving group . Common reagents used in these reactions include alkali solutions and organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol . The major products formed from these reactions are typically phosphonate esters .
Scientific Research Applications
2.1. Reagent for Hydroxy Group Protection
DESMP serves as an effective reagent for the protection of hydroxy groups in organic molecules. This application is crucial in multi-step synthetic pathways where selective functionalization is required. The protection allows for the subsequent reactions to occur without interference from the hydroxy groups.
2.2. Synthesis of Phosphonate Esters
The compound is also utilized as a precursor for synthesizing various phosphonate esters. These esters are important in the development of pharmaceuticals and agrochemicals due to their biological activity and ability to mimic phosphate groups.
3.1. Antiviral Agents
Recent studies have highlighted the potential of DESMP in the synthesis of antiviral compounds. For instance, it has been incorporated into lipid prodrugs of cidofovir, targeting double-stranded DNA viruses such as adenovirus and monkeypox virus. The modification enhances the stability and bioavailability of these antiviral agents, indicating a promising avenue for therapeutic development against viral infections .
3.2. Anticancer Research
Research has indicated that compounds derived from DESMP may exhibit anticancer properties. In vitro studies suggest that these derivatives can induce phenotypic changes in cancer cells, promoting characteristics similar to non-cancerous cells, thus inhibiting tumor growth and metastasis . The mechanism involves alterations in cellular structures and signaling pathways that are critical for cancer progression.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of diethyl(tosyloxy)methylphosphonate involves the activation of the phosphonate group, which can then participate in various chemical reactions. The tosyl group acts as a leaving group, allowing for the substitution of the phosphonate group with other nucleophiles . This mechanism is crucial for its use in the synthesis of phosphonate esters and other compounds .
Comparison with Similar Compounds
Diethyl(tosyloxy)methylphosphonate can be compared with other similar compounds such as diethyl(hydroxymethyl)phosphonate and diethyl(iodomethyl)phosphonate . While all these compounds contain the phosphonate group, diethyl(tosyloxy)methylphosphonate is unique due to the presence of the tosyl group, which enhances its reactivity in substitution reactions . This makes it a more versatile reagent in organic synthesis compared to its counterparts .
Similar compounds include:
- Diethyl(hydroxymethyl)phosphonate
- Diethyl(iodomethyl)phosphonate
- Diethyl(p-toluenesulfonyloxymethyl)phosphonate
Biological Activity
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, with the chemical formula CHOPS and CAS number 31618-90-3, is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a central phosphonate group (P(O)(OR)) where R represents ethyl groups, along with a methylbenzenesulfonyl moiety connected via a methylene bridge. This unique structure allows for various interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and ionic interactions .
Property | Value |
---|---|
Molecular Weight | 322.31 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | 2.56 |
H-bond Acceptors | 6 |
H-bond Donors | 0 |
GI Absorption | High |
BBB Permeant | No |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
One significant area of study is the compound's ability to inhibit 5'-ectonucleotidase (CD73) , an enzyme involved in adenosine production. Inhibitors of CD73 are of particular interest due to their potential therapeutic roles in cancer and autoimmune diseases. In vitro studies demonstrated that derivatives of this compound could inhibit CD73 activity by up to 82% at high concentrations, indicating a promising avenue for further research and development .
- Inhibition Data :
- IC50 Values : The IC50 values for various derivatives ranged from 35 µM to higher concentrations depending on structural modifications.
- Enzymatic Assays : Compounds were evaluated using both recombinant protein assays and cellular assays, revealing differences in inhibition efficacy depending on the assay type.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial effects against E. coli and S. aureus, showing significant inhibition at concentrations above 100 µg/mL.
- Results indicated a dose-dependent response with minimal cytotoxic effects on human cell lines.
-
CD73 Inhibition Study :
- A recent study focused on the inhibition of CD73 by this compound and its derivatives, demonstrating substantial inhibition in both cell-based assays and recombinant enzyme assays.
- The study highlighted the importance of structural modifications in enhancing inhibitory potency.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution using diethyl phosphonomethanol (169 alcohol) and 4-methylbenzenesulfonyl chloride (TsCl) in acetonitrile (ACN) at 0°C, with triethylamine (Et₃N) as a base. The reaction is monitored by TLC to confirm consumption of starting materials. Post-reaction, extraction with ethyl acetate and water, followed by column chromatography (100% EtOAc → 5% MeOH/EtOAc gradient), yields the product as a yellow oil with 93% purity . Alternative methods using dichloromethane (CH₂Cl₂) under inert atmosphere at 20°C for 4 hours achieve 92% yield, highlighting solvent flexibility .
- Key Data :
Solvent | Temperature | Catalyst | Yield | Reference |
---|---|---|---|---|
ACN | 0°C | Et₃N | 93% | |
CH₂Cl₂ | 20°C | Et₃N | 92% |
Q. How is the structure of this compound validated post-synthesis?
- Methodology : Structural confirmation relies on ¹H NMR , ¹³C NMR , and ³¹P NMR spectroscopy. Key NMR signals include:
- ¹H NMR : δ 1.36 (t, 6H, OCH₂CH₃), δ 4.22–4.30 (m, 4H, OCH₂CH₃), δ 7.49–7.62 (aromatic protons from tosyl group) .
- ³¹P NMR : A singlet near δ 20–22 ppm confirms the phosphoryl group .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Silica gel column chromatography with EtOAc/MeOH gradients effectively removes unreacted TsCl and byproducts. Salting-out with NaCl during extraction minimizes aqueous impurities . For large-scale synthesis, vacuum distillation (boiling point ~441.7°C) or recrystallization in non-polar solvents (e.g., hexane) may enhance purity .
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?
- Mechanistic Insight : The tosyl group acts as a leaving group, enabling displacement by nucleophiles (e.g., amines, alcohols). Reactivity is enhanced by the electron-withdrawing phosphoryl group, which stabilizes the transition state. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C to 80°C) significantly affect reaction rates and selectivity .
- Case Study : In aziridine synthesis, this compound reacts with benzylamine under modified Gabriel-Cromwell conditions, forming aziridin-2-ylphosphonates with >85% enantiomeric excess (ee) when chiral catalysts are employed .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and charged aerosol detection (CAD) identifies residual TsCl and phosphonate derivatives. Limit of detection (LOD) for TsCl is ~0.1% w/w. ³¹P NMR quantifies phosphorylated byproducts .
- Data Conflict Resolution : Discrepancies in impurity profiles between small- and large-scale batches often stem from incomplete mixing or temperature gradients, requiring DOE (Design of Experiments) optimization .
Q. What role does this compound play in transition-metal-catalyzed reactions?
- Application : It serves as a phosphorylating agent in nickel-catalyzed hydrocyanation and cobalt-mediated radical cyclization. For example, in Co-catalyzed diene cyclization, the phosphoryl group directs regioselectivity, favoring 5-membered ring formation over 6-membered analogs (3:1 ratio) .
- Mechanistic Role : The phosphoryl moiety stabilizes radical intermediates via hyperconjugation, as evidenced by EPR spectroscopy .
Q. Methodological Challenges and Solutions
Q. How can researchers address low yields in reactions involving sterically hindered nucleophiles?
- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility. Elevated temperatures (60–80°C) and microwave-assisted synthesis reduce reaction times from 24 hours to <2 hours .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
Properties
IUPAC Name |
diethoxyphosphorylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O6PS/c1-4-16-19(13,17-5-2)10-18-20(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEFFQWLRUBDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400648 | |
Record name | (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31618-90-3 | |
Record name | Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31618-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tosyloxymethyl diethyl phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K73UH7E54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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